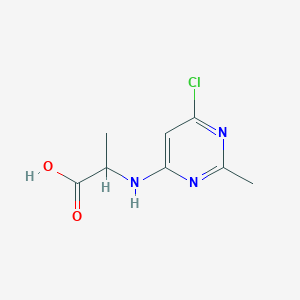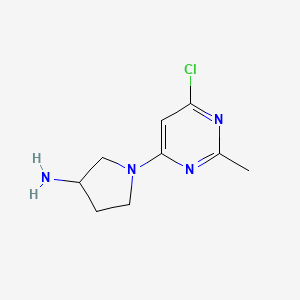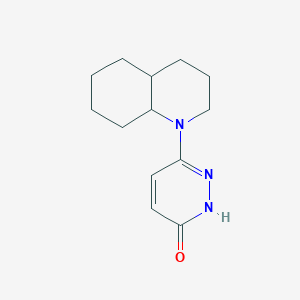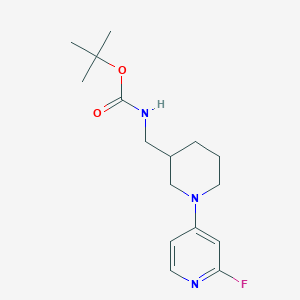
4-Chloro-6-(4-chlorobenzyl)pyrimidine
Übersicht
Beschreibung
4-Chloro-6-(4-chlorobenzyl)pyrimidine, often referred to as 4C6CB, is an important organic compound with a wide range of applications in scientific research. It is a heterocyclic compound that contains both an aromatic ring and a pyrimidine ring, and is commonly used as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
4-Chloro-6-(4-chlorobenzyl)pyrimidine: is a pyrimidine derivative, which is a class of compounds known for their anticancer properties. Pyrimidine derivatives have been reported to exhibit potent activity against various cancer types due to their ability to interfere with DNA synthesis and cell division. They are particularly effective in the treatment of myeloid leukemia, with drugs like imatinib, dasatinib, and nilotinib being well-established treatments .
Antimicrobial and Antifungal Activities
The pyrimidine scaffold is also associated with antimicrobial and antifungal activities. The structural diversity of pyrimidine allows for the development of compounds that can target a wide range of microbial and fungal pathogens, potentially leading to new treatments for infectious diseases .
Cardiovascular Therapeutics
Pyrimidine derivatives have been utilized in the development of cardiovascular agents, including antihypertensive drugs. Their ability to modulate various biological pathways makes them suitable candidates for treating conditions related to blood pressure and heart function .
Anti-Inflammatory and Analgesic Properties
The anti-inflammatory and analgesic activities of pyrimidine derivatives make them valuable in the research for new pain management and anti-inflammatory medications. These compounds can provide relief from pain and inflammation without the side effects associated with traditional drugs .
Antidiabetic Research
Research into antidiabetic applications of pyrimidine derivatives has shown promise. These compounds can act as DPP-IV inhibitors, which play a role in glucose metabolism and insulin secretion, making them potential candidates for treating diabetes .
Neuroprotection and Ocular Therapeutics
Pyrimidine derivatives have been explored for their neuroprotective effects, particularly in the context of retinal ganglion cell protection. They may also induce vascular relaxation in the ocular ciliary artery, which is significant for treating eye-related disorders .
Antitubercular Agents
The search for new antitubercular agents has led to the design and synthesis of pyrimidine derivatives that show activity against Mycobacterium tuberculosis. These compounds offer a new avenue for tackling tuberculosis, especially in the face of rising antibiotic resistance .
Antiviral Research
Pyrimidine derivatives have been identified as potential anti-HIV agents. Their structural flexibility allows for the creation of compounds that can inhibit the replication of the HIV virus, providing a basis for the development of new antiretroviral therapies .
Eigenschaften
IUPAC Name |
4-chloro-6-[(4-chlorophenyl)methyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c12-9-3-1-8(2-4-9)5-10-6-11(13)15-7-14-10/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEAGGAFYXNBHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=NC=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-chlorobenzyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B1479205.png)
![(6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B1479210.png)




![6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B1479216.png)
![2-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B1479219.png)

![1-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine](/img/structure/B1479221.png)


![Methyl 3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B1479226.png)
